Cefalonium

Description

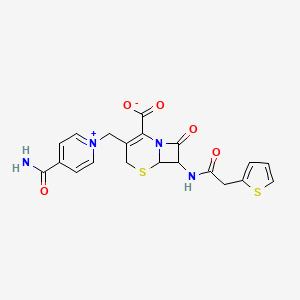

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S2/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29)/t15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZXNVLFJHCSAF-DNVCBOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045388 | |

| Record name | Cefalonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5575-21-3 | |

| Record name | Cefalonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5575-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefalonium [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005575213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefalonium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEFALONIUM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cefalonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefalonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFALONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2P920217W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefalonium: A Technical Guide to its Discovery, Synthesis, and Mechanism

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Cefalonium is a first-generation, semi-synthetic cephalosporin antibiotic belonging to the β-lactam class.[1] Primarily used in veterinary medicine, particularly for the treatment and prevention of bovine mastitis, its efficacy against a range of Gram-positive and some Gram-negative bacteria has been well-established.[2][3][4] This document provides a comprehensive technical overview of this compound, detailing its discovery within the broader context of cephalosporins, its physicochemical properties, mechanism of action, semi-synthetic manufacturing processes, and antibacterial efficacy. Detailed experimental protocols and data are presented to serve as a resource for professionals in drug development and microbiological research.

Discovery and Development

The journey of this compound is rooted in the discovery of the cephalosporin class of antibiotics. In 1945, Italian pharmacologist Giuseppe Brotzu isolated an antibiotic-producing fungus, Cephalosporium acremonium (now known as Acremonium strictum), from a sewage outfall in Sardinia.[5][6][7] This fungus was found to produce substances effective against Salmonella typhi.[5]

Subsequent research at the University of Oxford by Guy Newton and Edward Abraham led to the isolation of Cephalosporin C, a compound that, while not potent enough for direct clinical use, was notably resistant to penicillinase.[8] The crucial breakthrough was the isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), which is analogous to the 6-aminopenicillanic acid (6-APA) nucleus of penicillins.[5] This discovery opened the door for the creation of a vast number of semi-synthetic cephalosporins through the modification of the 7-ACA side chains.[8]

This compound emerged from this era of semi-synthetic development as a first-generation cephalosporin.[2] It is structurally related to cefaloridine, differing by the presence of a carbamoyl group on the pyridine ring.[9] Developed by Eli Lilly and Company under the identifier "Lilly 41071," it was optimized for veterinary applications, particularly as a long-acting intramammary formulation for mastitis in dairy cattle during the dry period.[2][9]

Physicochemical Properties

The key physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for its formulation, stability, and pharmacokinetic profile.

| Property | Value | Reference(s) |

| IUPAC Name | (6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [2] |

| Molecular Formula | C₂₀H₁₈N₄O₅S₂ | [2][10] |

| Molecular Weight | 458.5 g/mol | [2][10][11] |

| CAS Number | 5575-21-3 | [10][12] |

| Appearance | White/beige suspension | [4] |

| Stereochemistry | The biologically active form is the (6R,7R)-isomer. | [12] |

| Solubility | DMSO: 25 mg/ml; DMSO:PBS (pH 7.2) (1:10): 0.09 mg/ml | [10] |

| Topological Polar Surface Area | 190 Ų | [2][11] |

Mechanism of Action

Like all β-lactam antibiotics, this compound is bactericidal. Its mode of action involves the disruption of bacterial cell wall synthesis.[4][5] The structural integrity of the bacterial cell wall is maintained by a rigid peptidoglycan layer. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by transpeptidase enzymes, also known as penicillin-binding proteins (PBPs).[5][13]

This compound mimics the D-Ala-D-Ala substrate of the PBP, allowing it to bind to the enzyme's active site. This binding leads to the irreversible acylation and inhibition of the PBP.[5] The inhibition of peptidoglycan cross-linking results in a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death, particularly during cell division.[13]

Figure 1: Mechanism of action of this compound.

Synthesis of this compound

This compound is produced via a semi-synthetic pathway, typically starting from a precursor acid like Cefalotin acid or directly from 7-aminocephalosporanic acid (7-ACA). The process involves the chemical modification of the C-7 and C-3 side chains of the cephem nucleus to yield the final active compound.

Figure 2: General semi-synthetic workflow for this compound.

Experimental Protocol: Semi-synthesis of this compound

The following protocol is a representative synthesis method derived from published patent literature.[14] Researchers should adapt and optimize conditions based on their specific laboratory setup and starting materials.

Objective: To synthesize this compound from Cefalotin acid.

Materials:

-

Cefalotin acid

-

Organic solvent (e.g., Dichloromethane)

-

Silanization protection reagent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

-

Iodotrimethylsilane (TMSI)

-

Isonicotinamide (4-Carbamoylpyridine)

-

Alcohol for deprotection (e.g., Methanol, Ethanol)

-

Acid/Base for pH adjustment (e.g., HCl, NaOH)

-

Deionized water

Procedure:

-

Carboxyl Protection (Silanization):

-

Dissolve Cefalotin acid in an appropriate organic solvent under an inert atmosphere (e.g., Nitrogen).

-

Add the silanization reagent (e.g., 1.2-1.8 molar equivalents).

-

Heat the mixture gently (e.g., 40-50 °C) and stir until the reaction is complete, as monitored by a suitable technique (e.g., TLC, HPLC). This step protects the carboxylic acid group.

-

-

Iodination:

-

Cool the reaction mixture.

-

Slowly add Iodotrimethylsilane to the solution containing the silylated intermediate. This reaction substitutes the acetoxy group at the C-3 position with iodine, creating a good leaving group.

-

Stir until the conversion to the 3-iodomethyl intermediate is complete.

-

-

Amination (Side-Chain Addition):

-

In a separate vessel, prepare a solution of Isonicotinamide.

-

Add the solution of the 3-iodomethyl intermediate to the Isonicotinamide solution.

-

Allow the amination reaction to proceed at a controlled temperature (e.g., 15-50 °C). This step involves the nucleophilic attack of the pyridine nitrogen onto the 3-methyl carbon, displacing the iodide and forming the pyridinium salt.

-

-

Deprotection and Crystallization:

-

Once the amination is complete, initiate deprotection of the silyl ester via alcoholysis by adding a suitable alcohol (e.g., methanol).

-

Cool the mixture to a low temperature (e.g., 0-5 °C).

-

Carefully adjust the pH of the aqueous phase to the isoelectric point of this compound to induce crystallization.

-

Allow the crystals to grow for a sufficient period (e.g., >1 hour).

-

-

Isolation and Purification:

-

Collect the crystalline product by filtration.

-

Wash the crystals with a cold solvent to remove impurities.

-

Dry the final product under vacuum to yield pure this compound.

-

Antibacterial Efficacy and Spectrum

This compound is a broad-spectrum cephalosporin with bactericidal activity against the majority of organisms associated with bovine mastitis.[9][13] Its activity is not impaired by the presence of milk.[9][13] It is effective against both non-β-lactamase and β-lactamase producing organisms.[4][13]

Table 2: Antibacterial Spectrum of this compound

| Pathogen | Activity Status | Reference(s) |

| Staphylococcus aureus | Active | [4][9] |

| Streptococcus agalactiae | Active | [4][9] |

| Streptococcus dysgalactiae | Active | [4][9] |

| Streptococcus uberis | Active | [4][9] |

| Actinomyces pyogenes | Active | [4][13] |

| Corynebacterium ulcerans | Active | [4][13] |

| Escherichia coli | Active | [4][13] |

| Klebsiella spp. | Active | [4][13] |

| Enterobacter spp. | Active | [4][13] |

| Citrobacter spp. | Active | [4][13] |

| Proteus spp. | Active | [9] |

Table 3: Quantitative Efficacy Data for this compound

| Metric | Value | Pathogen / Condition | Reference(s) |

| MIC₉₀ | 2 µg/ml | S. aureus (pooled isolates) | [10] |

| Bacteriological Cure Rate | 48% | Subclinical Mastitis (Buffaloes) | [15] |

| Bacteriological Cure Rate | 78.0% (95% CI = 64.3-91.6)% | Intramammary Infections (Cattle) | [16] |

Note: Efficacy can vary based on formulation, specific pathogen strain, and host factors.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method, consistent with CLSI standards.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial isolate.

Materials:

-

This compound analytical standard

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolate, grown to a 0.5 McFarland standard

-

Sterile saline or broth for dilutions

-

Incubator (35-37 °C)

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a serial two-fold dilution of the stock solution in CAMHB to create a range of working concentrations.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate, select several colonies of the test organism and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Plate Inoculation:

-

Dispense 50 µL of the appropriate this compound dilution into each well of the 96-well plate. Concentrations should be in descending order across the plate.

-

Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).

-

Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37 °C for 16-20 hours under ambient atmospheric conditions.

-

-

Reading Results:

-

Following incubation, examine the plates for visible bacterial growth (turbidity). A plate reader can be used for a quantitative assessment of optical density.

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

-

Conclusion

This compound stands as a significant early achievement in the semi-synthetic modification of the cephalosporin nucleus. Its discovery and development highlight the classic drug development paradigm of improving upon a natural product scaffold to enhance potency, spectrum, and pharmacokinetic properties. Its well-defined mechanism of action—the inhibition of bacterial cell wall synthesis—remains a cornerstone of antibiotic therapy. The synthetic pathways, now refined, allow for efficient production. While newer generations of cephalosporins have been developed for human medicine, this compound's targeted spectrum and long-acting formulations ensure its continued relevance and importance in veterinary medicine for combating critical diseases like bovine mastitis. The data and protocols provided herein offer a foundational resource for further research and development in the field of antibacterial agents.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | C20H18N4O5S2 | CID 21743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. vetlexicon.com [vetlexicon.com]

- 5. Cephalosporin - Wikipedia [en.wikipedia.org]

- 6. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Cephalosporins 1945-1986 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 10. This compound | CAS 5575-21-3 | Cayman Chemical | Biomol.com [biomol.com]

- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Cephalonium [sitem.herts.ac.uk]

- 13. Pharmacological particulars - Cepravin® Dry Cow 250mg Intramammary suspension [noahcompendium.co.uk]

- 14. CN104725403A - Preparation method of this compound - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. go.drugbank.com [go.drugbank.com]

Cefalonium: A Technical Guide to its Antibacterial Spectrum and Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the first-generation cephalosporin antibiotic, Cefalonium. It details its mechanism of action, antibacterial spectrum, and efficacy, with a focus on quantitative data and experimental methodologies.

Introduction to this compound

This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic used in veterinary medicine, particularly in the treatment of bovine mastitis.[1][2] As a member of the β-lactam class of antibiotics, its bactericidal action targets the bacterial cell wall.[3][4] It is effective against a range of Gram-positive and some Gram-negative bacteria, including both non-β-lactamase and β-lactamase producing organisms.[3][4]

Mechanism of Action

Like other β-lactam antibiotics, this compound's primary mechanism of action is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][5] This inhibition ultimately leads to cell lysis and bacterial death.[3]

The key steps in this process are:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][5]

-

Inhibition of Transpeptidase: This binding specifically inhibits the transpeptidase activity of the PBPs.[3]

-

Disruption of Peptidoglycan Cross-linking: The inhibition of transpeptidase prevents the cross-linking of peptide chains within the peptidoglycan mesh.[5]

-

Cell Wall Destabilization and Lysis: The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[3]

Caption: Mechanism of action of this compound.

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against bacteria commonly associated with bovine mastitis.[3] Its antibacterial efficacy is not diminished in the presence of milk.[3][6]

Table 1: Organisms Susceptible to this compound

| Gram-Positive Bacteria | Gram-Negative Bacteria |

| Actinomyces pyogenes | Citrobacter spp. |

| Corynebacterium ulcerans | Enterobacter spp. |

| Staphylococcus aureus (including Penicillin-resistant strains) | Escherichia coli |

| Staphylococcus epidermidis | Klebsiella spp. |

| Streptococcus agalactiae | Proteus spp. |

| Streptococcus dysgalactiae | |

| Streptococcus uberis | |

| Corynebacterium bovis |

In Vivo Efficacy

The efficacy of this compound has been evaluated in several clinical trials, primarily for the treatment and prevention of intramammary infections in dairy cows during the dry period.

Table 2: Summary of this compound Efficacy in Clinical Trials for Bovine Mastitis

| Pathogen(s) | Comparator | Bacteriological Cure Rate (this compound) | Bacteriological Cure Rate (Comparator) | Key Findings |

| Corynebacterium bovis & Staphylococcus epidermidis (combined) | Cloxacillin | 80.3% | 70.7% | This compound showed a significantly higher cure rate for these combined pathogens.[7][8] |

| Staphylococcus aureus, Streptococcus agalactiae, Streptococcus uberis | Cloxacillin | No significant difference | No significant difference | No significant difference in cure rates was observed for these specific pathogens.[7][8] |

| All pathogens | Reference this compound formulation | 78.0% | 75.7% | The two this compound formulations were found to be equivalent in efficacy.[9][10] |

| Various mastitis pathogens | Ceftiofur hydrochloride | 48% | 88% | Ceftiofur hydrochloride demonstrated a higher therapeutic efficacy in this study.[11] |

Experimental Protocols

The evaluation of this compound's antibacterial efficacy involves standard in vitro and in vivo methodologies.

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

A common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of this compound: this compound is serially diluted in the broth medium across the wells of a microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Evaluation: Clinical Trial in Dairy Cows

The efficacy of an intramammary this compound formulation for dry cow therapy is typically assessed through a randomized controlled clinical trial.

-

Animal Selection and Allocation: Dairy cows are selected based on criteria such as somatic cell count (SCC) and history of clinical mastitis. They are then randomly assigned to treatment groups (e.g., this compound, a comparator antibiotic, or no treatment).[12]

-

Pre-Treatment Sampling: At the time of drying off, quarter milk samples are collected for bacteriological culture and SCC analysis to identify existing intramammary infections.[8]

-

Treatment Administration: Immediately after the final milking of lactation, the assigned treatment is infused into each quarter of the udder.[4]

-

Post-Treatment Sampling: Milk samples are collected again shortly after calving (e.g., 0-6 days and 3-12 days post-calving) for bacteriological culture and SCC analysis.[12]

-

Data Analysis: The primary outcomes measured are the bacteriological cure rate (elimination of pre-existing infections) and the incidence of new intramammary infections during the dry period. Statistical analysis is performed to compare the outcomes between treatment groups.[9]

Caption: A typical experimental workflow for antibacterial drug evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C20H18N4O5S2 | CID 21743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological particulars - Cepravin® Dry Cow 250mg Intramammary suspension [noahcompendium.co.uk]

- 4. vetlexicon.com [vetlexicon.com]

- 5. Cephalosporin - Wikipedia [en.wikipedia.org]

- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 7. researchgate.net [researchgate.net]

- 8. A comparative field trial of cephalonium and cloxacillin for dry cow therapy for mastitis in Australian dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The comparative efficacy of two long-acting dry-cow cephalonium products in curing and preventing intramammary infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. A randomised, non-inferiority trial of a new cephalonium dry-cow therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefalonium: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefalonium is a first-generation, semi-synthetic cephalosporin antibiotic with a broad spectrum of bactericidal activity against both Gram-positive and some Gram-negative bacteria.[1] As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the disruption of bacterial cell wall synthesis, leading to cell lysis and death.[1][2] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its application in veterinary medicine, particularly for the treatment of bovine mastitis. The information is presented to support research, scientific understanding, and drug development efforts.

Pharmacodynamics

The pharmacodynamic properties of an antibiotic describe its interaction with the target pathogen and the resulting antimicrobial effect.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1] Peptidoglycan provides structural integrity to the bacterial cell, and its disruption renders the cell susceptible to osmotic lysis. The key steps in the mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are bacterial enzymes essential for the cross-linking of peptidoglycan chains.[1]

-

Inhibition of Transpeptidation: This binding prevents the transpeptidation reaction, the final step in peptidoglycan synthesis.[1]

-

Cell Wall Disruption and Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall, causing the bacterium to lyse, especially in growing and dividing cells.[1]

Antimicrobial Spectrum and Potency

This compound is effective against a range of mastitis-causing pathogens, including both β-lactamase and non-β-lactamase producing strains.[3]

| Target Organism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Epidemiological Cut-off Value (ECV): ≤ 0.5 µg/mL |

| Streptococcus agalactiae | Data not available |

| Streptococcus dysgalactiae | Data not available |

| Streptococcus uberis | Data not available |

| Escherichia coli | Data not available |

| Klebsiella spp. | Data not available |

| Arcanobacterium pyogenes | Data not available |

| Corynebacterium bovis | Data not available |

Pharmacokinetics

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. For this compound, the primary focus of pharmacokinetic studies has been its use as an intramammary infusion in dairy cows.

Absorption

Following intramammary administration in dry cows, this compound is slowly but extensively absorbed from the udder into the systemic circulation.[2] Mean blood concentrations of radiolabelled this compound remain relatively constant for approximately 10 days post-dosing, indicating prolonged absorption.[2]

Distribution

After absorption, this compound distributes into various tissues. Studies in dry cows have shown the presence of this compound residues in the kidney, liver, heart, muscle, and fat.[1] Plasma levels of radioactivity have been observed to be higher than those in whole blood, suggesting limited uptake of this compound and its metabolites into blood cells.[2] this compound is structurally similar to cefaloridine, which has a plasma protein binding of approximately 20%; it is likely that this compound also exhibits low plasma protein binding.[2][4]

Metabolism

The metabolism of this compound has not been extensively detailed in available literature. It is known that this compound and/or its biologically active metabolites are detected in urine and serum.[2] Many cephalosporins are eliminated largely unchanged in the urine, and it is probable that a significant portion of this compound is excreted as the parent compound.[2]

Excretion

The primary route of excretion for absorbed this compound is via the urine.[2] In a study with radiolabelled this compound administered via the intramammary route to dry cows, approximately 29% of the total radioactive dose was excreted in the urine and 2% in the feces within the first three days.[1]

| Parameter | Species | Route of Administration | Value | Reference |

| Cmax (Peak Plasma Concentration) | Dry Cows | Intramammary | 0.268 µg equivalents/mL (radiolabelled) | [1] |

| 0.21 to 0.42 µg/mL (unlabelled) | [1] | |||

| 0.015 ± 0.038 μg equivalents/g (radiolabelled) | [1] | |||

| Tmax (Time to Peak Plasma Concentration) | Dry Cows | Intramammary | 36 hours (radiolabelled) | [1] |

| 8 hours (unlabelled) | [1] | |||

| 48 hours (radiolabelled) | [1] | |||

| Plasma Protein Binding | Dogs (Cefaloridine) | - | ~20% | [2][5] |

| Excretion (Urine, first 3 days) | Dry Cows | Intramammary | ~29% of dose | [1] |

| Excretion (Feces, first 3 days) | Dry Cows | Intramammary | ~2% of dose | [1] |

Experimental Protocols

Determination of this compound in Milk by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound residues in bovine milk.[6][7][8]

1. Sample Preparation:

-

Accurately weigh 5g of a thawed milk sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 10,000 rpm for 10 minutes.

-

Extract the supernatant with 15 mL of 75% acetonitrile, combine the supernatants, and wash with 10 mL of acetonitrile-saturated n-hexane.

-

Remove the acetonitrile by rotary evaporation at 40°C.

-

Reconstitute the residue in 20 mL of sodium dihydrogen phosphate buffer and adjust the pH to 8.5.

-

Perform solid-phase extraction (SPE) using an HLB column.

-

Elute with 2 mL of acetonitrile, dry the eluate under nitrogen, and reconstitute in 2 mL of water.

-

Filter the final solution through a 0.22 µm membrane prior to LC-MS/MS analysis.

2. LC-MS/MS Parameters:

-

Column: Phenomenex Luna C18 (150 mm × 2 mm, 5 µm)

-

Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

-

Flow Rate: 0.25 mL/min

-

Column Temperature: 35°C

-

Injection Volume: 5.0 µL

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Quantitative Ion Transition: m/z 459.4 → 337.3

Broth Microdilution MIC Assay (CLSI General Protocol)

This protocol outlines the general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates, based on CLSI guidelines.[9][10][11]

1. Preparation of Materials:

-

Prepare a stock solution of this compound and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Culture the bacterial isolate (e.g., S. aureus) on an appropriate agar medium.

-

Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension.

-

Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

3. MIC Determination:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mouse Mastitis Model for S. aureus Infection

This model is used to evaluate the in vivo efficacy of antimicrobial agents against intramammary infections.[12][13][14][15][16]

1. Induction of Mastitis:

-

Lactating mice are anesthetized.

-

The teats are disinfected.

-

A suspension of S. aureus (e.g., 100 CFU in PBS) is infused into the mammary gland via the teat canal using a blunt needle.

2. Treatment:

-

At a predetermined time post-infection, this compound is administered (e.g., intramammary, intramuscular, or intravenous).

3. Evaluation of Efficacy:

-

At a specified time after treatment, the mice are euthanized.

-

The mammary glands are aseptically removed, weighed, and homogenized.

-

Serial dilutions of the homogenate are plated on appropriate agar media to determine the number of viable bacteria (CFU/g of tissue).

-

The reduction in bacterial load in treated animals compared to untreated controls is calculated to determine the efficacy of the treatment.

Conclusion

This compound is a well-established first-generation cephalosporin with proven efficacy against key mastitis pathogens. Its pharmacokinetic profile, characterized by slow absorption and prolonged presence in the udder following intramammary administration, makes it suitable for dry cow therapy. This technical guide has summarized the available data on the pharmacokinetics and pharmacodynamics of this compound and provided detailed experimental protocols to aid in further research and development. A more complete understanding of its pharmacokinetic parameters, particularly in plasma, would be beneficial for optimizing dosing regimens and ensuring therapeutic success.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Pharmacological particulars - Cepravin® Dry Cow 250mg Intramammary suspension [noahcompendium.co.uk]

- 3. msd-animal-health.co.in [msd-animal-health.co.in]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. Protein binding and concentrations of cephaloridine and cefazolin in serum and interstitial fluid of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Residue depletion study and withdrawal period for this compound intramammary infusion (dry cow) in bovine milk [hero.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. Mouse mastitis model of infection for antimicrobial compound efficacy studies against intracellular and extracellular forms of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Experimental staphylococcal mastitis in the mouse: the induction of chronic mastitis and its response to antibiotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The pathogenesis and control of Staphylococcus aureus-induced mastitis: study models in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of Staphylococcus simulans inhibition of Staphylococcus aureus infection by an in vivo murine mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

Cefalonium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefalonium, a first-generation cephalosporin antibiotic. It covers its chemical properties, synthesis, mechanism of action, antimicrobial activity, and detailed experimental protocols for its analysis and evaluation.

Core Chemical and Physical Data

This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5575-21-3 | [2] |

| Molecular Formula | C20H18N4O5S2 | |

| Molecular Weight | 458.51 g/mol | |

| IUPAC Name | (6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Appearance | White or almost white crystalline powder | |

| Solubility | Very slightly soluble in water and methanol; soluble in dimethyl sulfoxide; insoluble in dichloromethane, ethanol, and ether. Dissolves in dilute acids and alkaline solutions. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a representative pathway of which is outlined below. This synthesis involves the protection of functional groups, activation, and subsequent coupling reactions to build the final molecule.

References

In-Vitro Activity of Cefalonium Against Mastitis Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available in-vitro activity data for Cefalonium, a first-generation cephalosporin antibiotic, against key bacterial pathogens associated with bovine mastitis. The document summarizes quantitative susceptibility data, details standardized experimental protocols for its determination, and provides visual workflows to illustrate the process of in-vitro testing and its clinical relevance.

Quantitative In-Vitro Activity Data of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against common Gram-positive mastitis pathogens. It is important to note that publicly available in-vitro susceptibility data for this compound against Gram-negative mastitis pathogens such as Escherichia coli and Klebsiella spp. is limited.

Table 1: In-Vitro Activity of this compound against Staphylococcus aureus

| Number of Isolates | MIC Range (µg/mL) | Mode MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Epidemiological Cut-off Value (ECV) (µg/mL) | Reference |

| 130 | Not Reported | 0.125 | Not Reported | Not Reported | ≤ 0.5 | [1] |

| Not Specified | Not Reported | Not Reported | 0.12 | 0.25 | Not Reported | [2] |

| 1 | 0.06 | Not Applicable | Not Applicable | Not Applicable | Not Applicable | [3] |

Table 2: In-Vitro Activity of this compound against Streptococcus spp.

| Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus uberis | Not Specified | ≤0.03 | 0.06 | [2] |

| Streptococcus dysgalactiae | Not Specified | ≤0.03 | ≤0.03 | [2] |

Experimental Protocols for In-Vitro Susceptibility Testing

The determination of this compound's in-vitro activity is performed using standardized antimicrobial susceptibility testing methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a commonly accepted procedure.

Generalized Broth Microdilution Protocol:

-

Bacterial Isolates:

-

Pathogens are isolated from milk samples of cows diagnosed with clinical or subclinical mastitis.

-

Isolates are identified to the species level using standard microbiological techniques (e.g., MALDI-TOF mass spectrometry).

-

Isolates are stored at -80°C in a suitable cryoprotective medium (e.g., 30% glycerol) for future testing.

-

-

Culture Media:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria like Staphylococcus aureus and E. coli.

-

For testing fastidious organisms like Streptococcus species, CAMHB is often supplemented with 2.5% to 5% lysed horse blood.

-

-

Inoculum Preparation:

-

A pure culture of the test organism is grown on an appropriate agar plate (e.g., Tryptic Soy Agar with 5% sheep blood) for 18-24 hours.

-

Several morphologically similar colonies are selected and suspended in a sterile saline or broth solution.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

This standardized suspension is further diluted in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared according to the manufacturer's instructions.

-

Serial two-fold dilutions of this compound are prepared in CAMHB in a 96-well microtiter plate to achieve a range of concentrations that will encompass the expected MIC values.

-

-

Incubation:

-

The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, the microtiter plates are examined for visible bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

-

-

Quality Control:

-

Reference strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) are tested concurrently with the clinical isolates to ensure the accuracy and reproducibility of the results.

-

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

References

Methodological & Application

Application Note: Analytical Methods for the Detection of Cefalonium in Milk

Introduction

Cefalonium is a first-generation, semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is primarily used in veterinary medicine for the intramammary treatment of sub-clinical infections in dairy cattle during their dry period, as well as to prevent new infections.[1] The use of this compound can lead to the presence of its residues in milk. These residues are a concern for public health due to potential allergic reactions in sensitive individuals and the contribution to the development of antibiotic-resistant bacteria.[2][3] Consequently, regulatory bodies have established Maximum Residue Limits (MRLs) for this compound in milk to ensure consumer safety. This necessitates the use of sensitive and reliable analytical methods for the routine monitoring of this compound residues in milk and dairy products.[4][5]

This document provides an overview and detailed protocols for the primary analytical methods used to detect and quantify this compound in milk, including High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Biosensor-based assays.

Overview of Analytical Methods

Several analytical techniques are available for the detection of this compound and other β-lactam antibiotic residues in milk. These methods range from highly sensitive and specific confirmatory methods to rapid screening assays.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold-standard confirmatory method for the analysis of antibiotic residues.[3] It offers high sensitivity, specificity, and the ability to accurately quantify the analyte. The technique separates this compound from other milk components using liquid chromatography, followed by detection and quantification using mass spectrometry, which provides structural confirmation.[6]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is an immunological-based screening method that is widely used for high-throughput analysis of various contaminants in food products, including antibiotics.[7] These assays are typically based on the competitive binding between the target analyte (this compound) and an enzyme-labeled conjugate for a limited number of specific antibody binding sites.[8] ELISA kits are known for their simplicity, speed, and cost-effectiveness, making them suitable for screening large numbers of samples.[9]

-

Biosensors: Biosensors are innovative analytical devices that combine a biological recognition element (e.g., antibody, enzyme, or receptor) with a physical transducer to generate a measurable signal upon interaction with the target analyte.[3] For this compound detection, biosensors can offer rapid, real-time, and often portable analysis, making them suitable for on-site screening.[10]

Quantitative Data Summary

The performance of different analytical methods for the detection of this compound and related cephalosporins in milk is summarized in the table below. This allows for a direct comparison of their key validation parameters.

| Method | Analyte | LOD | LOQ | Recovery (%) | Precision (RSD %) | Linearity (r²) | Reference |

| HPLC-MS/MS | This compound | 0.5 µg/kg | 2.0 µg/kg | 78.5 - 86.2 | Intra-day: 1.5 - 6.2Inter-day: 2.9 - 5.6 | > 0.999 | [6][11] |

| HPLC-MS/MS | This compound | 0.5 µg/kg | 2.0 µg/kg | 82.2 - 89.1 | Intra-assay: 1.85 - 10.41Inter-assay: 3.41 - 8.97 | 0.991 - 0.997 | [1] |

| Antibody Chip Biosensor | Cephalosporins (general) | 0.51 - 4.3 µg/kg | Not Specified | 81.6 - 113.6 | < 12.9 | Not Specified | [12] |

| ELISA (Sandwich) | β-Lactamase | 4.17 ng/mL | 5.5 ng/mL | 96.8 - 103.1 | Intra-assay: 6.21 - 7.38Inter-assay: 12.96 - 13.74 | Not Specified | [13] |

| ELISA (Competitive) | β-Lactams (general) | 1 ppb (raw milk) | Not Specified | Not Specified | Not Specified | Not Specified | [9] |

Experimental Protocols & Workflows

This section provides detailed methodologies for the key experiments cited for the detection of this compound in milk.

HPLC-MS/MS Method for this compound Quantification

This protocol is based on a validated method for the determination of this compound residue in milk.[1][6]

References

- 1. Residue depletion study and withdrawal period for this compound intramammary infusion (dry cow) in bovine milk [hero.epa.gov]

- 2. Validation of a Multiclass Method for the Screening of 15 Antibiotic Residues in Milk Using Biochip Multi-array Technology and Its application to Monitor Real Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Antibiotics Residues in Milk and Meat Using Different Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. [Determination of this compound residue in milk by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. mdpi.com [mdpi.com]

- 9. β-lactams (Beta-lactam) Antibiotic ELISA Kit - Elabscience® [elabscience.com]

- 10. Electrochemical Biosensors for the Detection of Antibiotics in Milk: Recent Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Simultaneous Detection of Multiple Antibiotics in Milk and Pork Based on an Antibody Chip Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of β-Lactamase Residues in Milk by Sandwich ELISA - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Cefalonium in Bovine Milk using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefalonium is a first-generation cephalosporin antibiotic primarily used in veterinary medicine to treat and prevent intramammary infections in dairy cows, such as bovine mastitis. Monitoring its residue levels in milk is crucial to ensure food safety, prevent the development of antibiotic resistance, and comply with regulatory limits. This application note details a robust, sensitive, and specific method for the quantification of this compound in bovine milk using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method employs a straightforward protein precipitation extraction followed by analysis in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and accuracy.

Principle of the Method

The analytical method is based on the extraction of this compound from a milk matrix, followed by chromatographic separation and mass spectrometric detection. A simple protein precipitation step using acetonitrile is employed to extract the analyte and remove the bulk of matrix interferences. The extract is then concentrated and reconstituted in a suitable solvent.

Chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape and ionization efficiency. The HPLC system is coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition, ensuring high selectivity and sensitivity for this compound.

Experimental Protocols

Materials and Reagents

-

Apparatus:

-

HPLC system coupled to a triple quadrupole mass spectrometer

-

Analytical balance (4-decimal place)

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

Nitrogen evaporator or vacuum concentrator

-

Pipettes and general laboratory glassware

-

50 mL centrifuge tubes

-

-

Chemicals and Standards:

-

This compound analytical standard (powder, >98% purity)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Blank bovine milk (confirmed to be free of this compound)

-

Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be stored at -20°C for up to one month or -80°C for up to six months[1].

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of methanol and 0.1% formic acid in water (3:7, v/v) to create calibration standards. A typical calibration range is 2-200 µg/L[2][3].

Sample Preparation Protocol (Bovine Milk)

-

Aliquoting: Pipette 1 g (or 1 mL) of a well-mixed milk sample into a 50 mL polypropylene centrifuge tube[2][3]. For spiked samples or quality controls, add the appropriate volume of working standard at this stage.

-

Protein Precipitation: Add 20 mL of acetonitrile to the centrifuge tube[1].

-

Extraction: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and precipitation of proteins[1].

-

Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C[1].

-

Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37-40°C[1][2][3].

-

Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase starting condition (e.g., methanol-0.1% formic acid in water (3:7, v/v))[2][3]. Vortex for 30 seconds to ensure the residue is fully dissolved.

-

Filtration (Optional but Recommended): Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Method Parameters

The following tables summarize the optimized instrumental conditions for the analysis.

High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Value |

| Column | C18 Column (e.g., 100 x 2.1 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water[2][3] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2][3] |

| Flow Rate | 0.25 - 0.3 mL/min[1] |

| Gradient Elution | Example: 15% B to 70% B (0-7 min), hold at 70% B (7-8 min), return to 15% B (8.1-10 min) |

| Column Temperature | 35 - 40°C[1] |

| Injection Volume | 5 - 10 µL[1] |

Tandem Mass Spectrometry (MS/MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2][3] |

| Scan Type | Multiple Reaction Monitoring (MRM)[2][3] |

| Ion Spray Voltage | 4.0 - 5.0 kV[1][4] |

| Source Temperature | 500 - 600°C[1] |

| Collision Gas | Nitrogen or Argon |

| Precursor Ion (Q1) | m/z 459.4[1] |

| Product Ion (Q3) | m/z 337.3 (for quantification)[1] |

| Collision Energy (CE) | To be optimized by direct infusion of standard |

| Dwell Time | 100 - 200 ms |

Data Presentation and Method Performance

Matrix-matched calibration curves are used for quantification to compensate for matrix effects[2][3]. The method performance characteristics are summarized below based on published data for this compound in milk.

| Validation Parameter | Result |

| Linearity Range | 2 - 200 µg/kg[1][2] |

| Correlation Coefficient (r) | > 0.999[2][3] |

| Limit of Detection (LOD) | 0.5 µg/kg[1][2][3] |

| Limit of Quantification (LOQ) | 2.0 µg/kg[1][2][3] |

| Mean Recovery | 78.5% - 89.1%[1][2][3] |

| Intra-day Precision (RSD) | 1.5% - 6.2%[2][3] |

| Inter-day Precision (RSD) | 2.9% - 9.0%[1][2][3] |

Visualizations

Experimental Workflow

Caption: Workflow for this compound quantification in milk.

HPLC-MS/MS System Logic

Caption: Logical diagram of the HPLC-MS/MS system components.

References

- 1. Residue depletion study and withdrawal period for this compound intramammary infusion (dry cow) in bovine milk [hero.epa.gov]

- 2. [Determination of this compound residue in milk by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A validated LC-MS/MS method for the quantitation of cefazolin in human adipose tissue: application of EMR-Lipid sorbent as an efficient sample clean-up before mass spectrometric analyses - PMC [pmc.ncbi.nlm.nih.gov]

Protocols for Cefalonium Residue Analysis in Tissues: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the analysis of Cefalonium residues in various bovine tissues, including muscle, liver, kidney, and fat. The methodologies described are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of veterinary drug residues.

Introduction

This compound is a first-generation cephalosporin antibiotic used in veterinary medicine, particularly for intramammary infusion in dry cows. Monitoring its residue levels in edible tissues is crucial to ensure food safety and compliance with regulatory standards. The European Union has established a Maximum Residue Limit (MRL) for this compound in bovine milk at 20 µg/kg. For other edible tissues such as muscle, fat, liver, and kidney, no MRL is required when used for intramammary and eye treatment purposes[1]. However, sensitive analytical methods are necessary to detect and quantify any potential residues.

This document outlines validated sample preparation and LC-MS/MS methods for the determination of this compound in these key tissues.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the confirmatory analysis of this compound residues due to its high selectivity and sensitivity. The general workflow involves sample preparation (extraction and clean-up), chromatographic separation, and mass spectrometric detection.

Experimental Workflow

Figure 1: General workflow for this compound residue analysis in tissues.

Detailed Experimental Protocols

The following protocols are compilations and adaptations from various validated methods for cephalosporin analysis in animal tissues.

Protocol 1: Analysis of this compound in Bovine Muscle

This protocol is adapted from a multi-residue method for β-lactam antibiotics in bovine muscle.

1. Sample Preparation

-

Homogenization: Weigh 2 g of minced and homogenized bovine muscle tissue into a 50 mL polypropylene centrifuge tube.

-

Extraction:

-

Add 10 mL of acetonitrile/water (80:20, v/v).

-

Vortex for 1 minute and then shake mechanically for 20 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

-

Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

-

Transfer the supernatant to a new tube containing 0.5 g of C18 sorbent.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Take an aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter into an autosampler vial.

-

2. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z): 459.1

-

Product Ions (m/z): Typically two transitions are monitored for quantification and confirmation (e.g., 339.1 and 156.1).

-

Collision Energy: Optimized for the specific instrument.

-

Protocol 2: Analysis of this compound in Bovine Liver and Kidney

This protocol is a generalized procedure based on methods for cephalosporin analysis in organ tissues.

1. Sample Preparation

-

Homogenization: Weigh 2 g of finely chopped and homogenized liver or kidney tissue into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of acetonitrile and 1 mL of 0.1 M ethylenediaminetetraacetic acid (EDTA).

-

Shake vigorously for 20 minutes.

-

Centrifuge at 3100 g for 15 minutes.

-

-

Clean-up (Solid-Phase Extraction - SPE):

-

Condition an Oasis HLB SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water.

-

Elute the analytes with 5 mL of acetonitrile/water (7:3, v/v).

-

Evaporate the eluate to dryness under nitrogen at 37°C.

-

Reconstitute in 1 mL of mobile phase A.

-

Filter through a 0.22 µm syringe filter prior to injection.

-

2. LC-MS/MS Conditions

-

The LC-MS/MS conditions are similar to those described for bovine muscle. Instrument parameters should be optimized for the specific matrix to account for potential matrix effects.

Protocol 3: Analysis of this compound in Bovine Fat

This protocol includes a defatting step, which is crucial for the analysis of fatty tissues.

1. Sample Preparation

-

Homogenization: Weigh 2 g of homogenized fat tissue into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of acetonitrile and vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

-

Defatting and Clean-up:

-

Transfer the acetonitrile supernatant to a new tube.

-

Add 5 mL of n-hexane, vortex for 30 seconds, and centrifuge at 3,000 rpm for 5 minutes.

-

Discard the upper n-hexane layer. Repeat the defatting step.

-

Evaporate the acetonitrile layer to dryness under nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter.

-

2. LC-MS/MS Conditions

-

The LC-MS/MS conditions are similar to those described for bovine muscle.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of this compound in various tissues based on published literature. It is important to note that these values can vary depending on the specific instrumentation and laboratory conditions.

Table 1: Method Performance for this compound in Bovine Tissues

| Tissue | Analytical Method | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) |

| Muscle | LC-MS/MS | 0.1 - 0.5 | 0.5 - 1.0 | 74 - 119 |

| Liver | LC-MS/MS | 0.2 - 1.0 | 0.5 - 2.0 | 70 - 110 |

| Kidney | LC-MS/MS | 0.2 - 1.0 | 0.5 - 2.0 | 70 - 115 |

| Fat | LC-MS/MS | 0.5 - 2.0 | 1.0 - 5.0 | 65 - 105 |

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Precursor Ion (m/z) | 459.1 |

| Product Ion 1 (Quantification) | 339.1 |

| Product Ion 2 (Confirmation) | 156.1 |

| Ionization Mode | ESI+ |

Signaling Pathways and Logical Relationships

The analytical process does not involve biological signaling pathways. The logical relationship is a sequential workflow as depicted in Figure 1.

Conclusion

The LC-MS/MS methods described provide sensitive and reliable protocols for the determination of this compound residues in bovine muscle, liver, kidney, and fat. Proper sample preparation, particularly the clean-up step, is critical to minimize matrix effects and achieve accurate quantification. The provided protocols and performance data can serve as a valuable resource for laboratories involved in veterinary drug residue monitoring and food safety testing. It is recommended that each laboratory validates the chosen method according to their specific equipment and requirements to ensure data quality and regulatory compliance.

References

Cefalonium: Application Notes and Protocols for Veterinary Microbiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefalonium is a first-generation, semi-synthetic cephalosporin antibiotic with a broad spectrum of bactericidal activity.[1] In veterinary medicine, it is primarily utilized as a long-acting intramammary suspension for dry cow therapy in cattle.[2][3][4] This application is aimed at treating existing subclinical mastitis and preventing new intramammary infections during the dry period, a critical phase in the lactation cycle.[2][3][5] this compound's efficacy against a range of Gram-positive and some Gram-negative bacteria makes it a valuable tool in managing bovine mastitis, a disease of significant economic impact on the dairy industry.[2][6][7]

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][6][7] Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.[8]

Antimicrobial Spectrum and Efficacy

This compound is effective against a majority of the pathogens associated with bovine mastitis. Its antibacterial activity is not impaired by the presence of milk.[3][4] The antimicrobial spectrum includes, but is not limited to, the following veterinary pathogens:

-

Staphylococcus aureus[6]

-

Streptococcus agalactiae[6]

-

Streptococcus dysgalactiae[6]

-

Streptococcus uberis[6]

-

Trueperella pyogenes (formerly Arcanobacterium pyogenes)[6][9]

-

Escherichia coli[6]

-

Klebsiella spp.[6]

-

Corynebacterium bovis[9]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against key bovine mastitis pathogens.

| Pathogen | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Epidemiological Cut-off Value (ECV) (µg/mL) | Reference |

| Staphylococcus aureus | 130 | Not Specified | Not Specified | Not Specified | ≤0.5 | [5] |

| Staphylococcus aureus (Newbould 305; ATCC 29740) | 1 | 0.06 | Not Applicable | Not Applicable | Not Applicable | [10] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria isolated from animals.

Materials:

-

Pure culture of the bacterial isolate to be tested

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well microtiter plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 18-24 hours in ambient air.

-

-

Reading the Results:

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Protocol 2: Clinical Trial for Efficacy of this compound Dry Cow Therapy

This protocol outlines a randomized controlled trial to evaluate the efficacy of a this compound-based intramammary product for the treatment and prevention of mastitis in dairy cows.

Objective: To determine the efficacy of an intramammary this compound product in curing existing intramammary infections (IMI) and preventing new IMI during the dry period.

Study Design: A multi-herd, randomized, positive-controlled clinical trial.

Animals: Clinically healthy, pregnant dairy cows at the time of drying off.

Procedure:

-

Pre-treatment Phase (at drying off):

-

Collect duplicate milk samples for bacteriological culture from all four quarters of each eligible cow immediately before the last milking of lactation.

-

Samples should be collected aseptically to prevent contamination.

-

-

Randomization and Treatment:

-

Cows are randomly assigned to one of two treatment groups:

-

Treatment Group: Receives the this compound intramammary product in all four quarters.

-

Control Group: Receives a commercially available, approved dry cow therapy product (positive control).

-

-

The assigned treatment is infused into each quarter immediately after the final milking. The teats should be thoroughly cleaned and disinfected prior to infusion.

-

-

Post-treatment Phase (post-calving):

-

Collect duplicate milk samples from all four quarters of each cow within 10 days of calving.

-

Monitor all cows for signs of clinical mastitis for the first 100 days of the subsequent lactation.

-

-

Bacteriological Analysis:

-

All milk samples are submitted to a veterinary diagnostic laboratory for standard bacteriological culture to identify mastitis pathogens.

-

-

Outcome Assessment:

-

Bacteriological Cure Rate: An existing infection is considered cured if the pathogen present at drying off is not detected in the post-calving samples.

-

New Infection Rate: A new infection is defined as the isolation of a pathogen from a post-calving sample that was not present at drying off.

-

Incidence of Clinical Mastitis: The number of clinical mastitis cases in each group during the first 100 days in milk is recorded.

-

Data Analysis: Statistical analysis (e.g., chi-square test, logistic regression) is used to compare the cure rates, new infection rates, and incidence of clinical mastitis between the treatment and control groups.

Conclusion

This compound remains a key therapeutic agent in the control of bovine mastitis, particularly in the context of dry cow therapy. Its broad spectrum of activity against common mastitis pathogens and its long-acting formulation contribute to its clinical efficacy. The provided protocols for susceptibility testing and clinical trial design offer a framework for the continued evaluation and optimal use of this compound in veterinary microbiology. Adherence to standardized methodologies is crucial for generating reliable and comparable data to guide evidence-based veterinary practice.

References

- 1. Minimum inhibitory concentrations of Staphylococcus aureus recovered from clinical and subclinical cases of bovine mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial susceptibility testing: Part 3 – Selection of antimicrobials | Animal Health Laboratory [uoguelph.ca]

- 4. Guidelines for testing of intramammary preparations for treatment of bovine mastitis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

- 5. Assessment of the Usefulness of Cefapirin and this compound Disks for Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cephalexin susceptibility breakpoint for veterinary isolates: Clinical Laboratory Standards Institute revision - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.ctfassets.net [assets.ctfassets.net]

- 8. Frontiers | Effect of dry cow therapy on antimicrobial resistance of mastitis pathogens post-calving [frontiersin.org]

- 9. msd-animal-health.co.in [msd-animal-health.co.in]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Overcoming Cefalonium Resistance in Staphylococcus aureus

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome Cefalonium resistance in Staphylococcus aureus.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Staphylococcus aureus?

A1: The primary mechanism of resistance to this compound, a first-generation cephalosporin, in Staphylococcus aureus is the acquisition and expression of the mecA gene.[1][2] This gene encodes a modified Penicillin-Binding Protein called PBP2a (Penicillin-Binding Protein 2a).[1][3] Unlike native PBPs, PBP2a has a low affinity for beta-lactam antibiotics, including this compound.[4] This allows the bacterium to continue synthesizing its peptidoglycan cell wall even in the presence of the antibiotic, rendering it ineffective.[3]

Q2: Are there other mechanisms that contribute to this compound resistance?

A2: Yes, other mechanisms can contribute to or modulate the level of this compound resistance. These include:

-

Beta-lactamase production: Some S. aureus strains produce beta-lactamase enzymes that can hydrolyze the beta-lactam ring of this compound, inactivating the antibiotic before it can reach its PBP target.[5][6]

-

Mutations in native PBP genes: Although less common, mutations in the genes encoding the native PBPs can alter their structure and reduce their affinity for beta-lactam antibiotics.[7]

-

Regulatory gene mutations: Mutations in regulatory genes, such as those in two-component signaling pathways, can affect the expression of resistance determinants like PBP2a.[8]

Q3: How can I determine if my S. aureus isolate is resistant to this compound?

A3: this compound resistance is determined by measuring the Minimum Inhibitory Concentration (MIC) of the antibiotic against your S. aureus isolate. This can be done using standard methods such as broth microdilution or gradient diffusion strips.[9][10] The epidemiological cut-off value (ECV) for this compound against S. aureus has been suggested to be ≤ 0.5 µg/mL.[11][12] Isolates with MICs above this value are considered to have acquired resistance.

Q4: What are the potential strategies to overcome this compound resistance in S. aureus?

A4: The most promising strategy is combination therapy.[13][14] This involves using this compound in conjunction with another agent that can restore its efficacy. Potential combination partners include:

-